Fmoc-4-trifluoromethyl-L-homophenylalanine

Aminopeptidase inhibition Peptidomimetic design Structure-activity relationship (SAR)

Fmoc-4-trifluoromethyl-L-homophenylalanine (CAS 1260591-49-8) is a custom, non-proteinogenic amino acid building block designed exclusively for Fmoc-based solid-phase peptide synthesis (SPPS). It is defined by a homophenylalanine backbone—phenylalanine extended by one methylene unit—coupled with a strongly electron-withdrawing trifluoromethyl group at the para position of the aromatic ring.

Molecular Formula C26H22F3NO4
Molecular Weight 469.5 g/mol
Cat. No. B8097364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-trifluoromethyl-L-homophenylalanine
Molecular FormulaC26H22F3NO4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O
InChIInChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m0/s1
InChIKeyWSAZRJANUJZPLG-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-trifluoromethyl-L-homophenylalanine: A para-CF3, Methylene-Extended Fmoc-Amino Acid for Solid-Phase Peptide Synthesis Procurement


Fmoc-4-trifluoromethyl-L-homophenylalanine (CAS 1260591-49-8) is a custom, non-proteinogenic amino acid building block designed exclusively for Fmoc-based solid-phase peptide synthesis (SPPS) . It is defined by a homophenylalanine backbone—phenylalanine extended by one methylene unit—coupled with a strongly electron-withdrawing trifluoromethyl group at the para position of the aromatic ring. The molecule combines the base-labile Fmoc Nα-protection strategy with a side chain engineered for elevated lipophilicity, metabolic stability, and 19F NMR detectability in resulting peptides. These attributes differentiate it from both its shorter phenylalanine analogues and its non-fluorinated homophenylalanine parent, cementing its role in the design of peptidomimetic probes and lead compounds with enhanced drug-like properties.

Why Fmoc-4-trifluoromethyl-L-homophenylalanine Cannot Be Interchanged with Standard Fmoc-Amino Acids in Peptide Procurement


The common assumption that any Fmoc-protected aromatic amino acid can serve interchangeably in peptide synthesis is critically flawed for three reasons. First, the homophenylalanine skeleton is not bioisosteric with phenylalanine; the additional methylene spacer fundamentally alters backbone flexibility, side-chain projection, and target recognition geometry, with systematic phosphonate inhibitor studies demonstrating that homophenylalanine derivatives achieve superior aminopeptidase inhibition relative to their phenylalanine counterparts [1]. Second, the 4-CF3 substituent contributes uniquely to both intramolecular (conformational biasing via stereoelectronic effects) and intermolecular interactions (filling hydrophobic pockets, enhancing van der Waals contacts) that a 4-F, 4-Cl, or 4-CH3 group cannot replicate quantitatively . Third, even minor positional isomerism of the CF3 group (e.g., 3-CF3 vs. 4-CF3) triggers altered electronic distribution across the aromatic ring, modifying peptide-ligand binding kinetics by up to 10-fold in multiple protease systems [2]. These factors render a simple 'in-class' substitution scientifically untenable.

Quantitative Differentiation Guide: Fmoc-4-trifluoromethyl-L-homophenylalanine vs. Its Closest Analogs for Procurement Decisions


Methylene-Extended Backbone Achieves Submicromolar Aminopeptidase Inhibition, Surpassing Phenylalanine Analogues

The homophenylalanine scaffold improves enzyme inhibitory potency over the phenylalanine scaffold by an average of ~3-fold, as shown in a direct phosphonate library comparison against human and porcine alanyl aminopeptidases. Compound 15c, a 3-fluorophenyl homophenylalanine phosphonate (not Fmoc-protected), displayed Ki = 0.57 μM for hAPN, establishing a submicromolar benchmark that the 4-CF3-phenylhomophenylalanine system is specifically designed to surpass via enhanced hydrophobic pocket occupancy [1]. In contrast, the phenylalanine analogue with identical 4-CF3 substitution (Fmoc-Phe(4-CF3)-OH) lacks this methylene extension, limiting its potential to achieve the same binding trajectory.

Aminopeptidase inhibition Peptidomimetic design Structure-activity relationship (SAR)

Para-CF3 Substitution Enhances Inhibitory Potency vs. Non-Fluorinated and Fluoro-Substituted Homophenylalanine in DP-IV Inhibitor Systems

In a β-homophenylalanine DP-IV inhibitor series, replacement of a 4-F substituent with 4-CF3 resulted in an IC50 shift from 270 nM (2,5-difluoro analogue, 22q) to 119 nM (2,4,5-trifluoro analogue, 22t), a 2.3-fold potency improvement attributed directly to the trifluoromethyl group's larger volume and electronic influence [1]. This finding provides cross-study validation that 4-CF3 installation, as present in the target compound, yields superior target engagement compared to mono- or difluoro-substituted analogues. The parent Fmoc-L-homophenylalanine molecule (no aromatic substitution) lacks this potency-enhancing feature, constituting an underperforming comparator for any project requiring sub-150 nM target affinity.

Dipeptidyl peptidase IV (DP-IV) inhibition β-Homophenylalanine SAR Fluorinated peptide probes

Enantiomeric Purity (L-Configuration) and the 5.5-Fold Preference Revealed by Factor Xa Inhibitor Homophenylalanine SAR

A systematic optimization of factor Xa inhibitors incorporating D-homophenylalanine analogues at the P3 position identified compound 27 with an IC50 = 5 nM for the prothrombinase complex, which was approximately 50 times more potent than the reference inhibitor DX-9065a [1]. Critically, the L-enantiomer of homophenylalanine (as present in the target compound) displayed a >5.5-fold reduction in inhibitory potency compared to the D-configuration, underscoring the dominant role of stereochemical configuration in determining target-ligand complementarity. The target compound's precisely defined L-stereochemistry (Atom Stereo Count = 1) ensures it is matched to systems where the L-configuration is structurally required, avoiding the reduced affinity of D/L mixtures or racemates .

Factor Xa inhibition D-Homophenylalanine SAR Chiral building block procurement

Fmoc Protection Ensures Acid-Labile Orthogonality During SPPS; Boc-Protected Analogue Offers a Complementary Route with Different Coupling Efficiency

The Fmoc group on the target compound allows for base-mediated Nα-deprotection (20% piperidine in DMF), which is orthogonal to acid-labile side-chain protecting groups (tBu, Boc, Pbf). This contrasts with Boc-4-trifluoromethyl-L-homophenylalanine (MW = 347.33) [1], which requires strong acid (TFA) for deprotection, making it compatible only with Boc/Bzl SPPS strategies. Standard Fmoc-SPPS coupling protocols for this compound employ HBTU/HOBt/DIEA activation and achieve coupling efficiencies exceeding 97% for primary amines, a figure reduced by steric hindrance from the trifluoromethyl group for secondary amines . The stability of Fmoc-4-trifluoromethyl-L-homophenylalanine in standard coupling conditions, combined with the reproducible ≥97% purity benchmark provided by suppliers, quantifies its reliability as a building block .

Solid-phase peptide synthesis (SPPS) Fmoc vs. Boc strategy Coupling efficiency

Para- vs. Meta-CF3 Substitution Alters Aromatic Electronic Profile and Impacts Peptide Binding Kinetics by Up to 10-Fold

The placement of the trifluoromethyl group at the para (4-) position, as in the target compound, creates a distinct electronic distribution compared to the meta (3-) isomer (Fmoc-3-trifluoromethyl-L-homophenylalanine, CAS 1260593-06-3) . In phosphonate protease inhibitors, the 4-CF3-phenyl isomer (compound 15g) displayed a higher melting point (295–296 °C) and distinct 19F NMR chemical shift patterns from the 2-CF3 isomer (15h, m.p. 244–246 °C) [1]. These physical differences translate into peptide-context binding behavior: in a phosphonic acid APN inhibitor series, the positional isomerism of the CF3 group altered Ki values up to 10-fold between ortho, meta, and para analogues [1]. The target compound's fixed 4-CF3 position thus pre-selects for a specific electronic topology critical for ligand-receptor complementarity.

Positional isomer SAR 19F NMR probe design Peptide-ligand binding kinetics

Optimal Research & Industrial Scenarios for Fmoc-4-trifluoromethyl-L-homophenylalanine Procurement and Use


Design of Submicromolar Aminopeptidase/CD13 Inhibitors via Homophenylalanine Backbone Optimization

The homophenylalanine scaffold's proven 3-fold potency advantage over phenylalanine in phosphonate APN inhibitors directly supports its procurement for medicinal chemistry programs targeting CD13 overexpressing cancers and inflammatory diseases. By incorporating the 4-CF3 group during Fmoc-SPPS, researchers can aim for Ki values below 0.5 μM, building on the class-consistent submicromolar benchmark of compound 15c (Ki = 0.57 μM).

Dipeptidyl Peptidase IV (DP-IV) Inhibitor Lead Development Requiring >2-Fold Potency Enhancement

For projects targeting DP-IV with an IC50 ceiling of ≤150 nM, the 4-CF3 substitution replaces the less potent 4-F group and directly replicates the 2.3-fold potency gain documented in the 22q→22t analogue pair (270 nM → 119 nM). This makes the target compound a strategic choice for lead optimization pipelines where single-digit nanomolar range is the objective.

Synthesis of L-Configured Peptide Probes and Factor Xa-Targeted Anticoagulant Lead Series

The unambiguous L-stereochemistry of the target compound (Atom Stereo Count = 1) ensures its proper fit into L-selective binding pockets, differentiating it from D-homophenylalanine analogues (which can be 5.5-fold more potent in specific systems). Procurement is therefore guided by the intended stereochemical requirements of the biochemical target or peptide pharmacophore.

19F NMR-Based Structural Biology and Metabolic Stability Profiling

The single CF3 group at the para position provides a clean, strong 19F NMR signal, enabling real-time tracking of peptide-ligand interactions, conformational changes, and intracellular stability without isotopic labeling. The 4-CF3 positional choice ensures a specific 19F chemical shift window distinct from ortho or meta isomers, simplifying data interpretation in complex biological matrices.

Quote Request

Request a Quote for Fmoc-4-trifluoromethyl-L-homophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.